molecular formula C22H37N3O3S B6045642 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine

1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine

Cat. No.: B6045642
M. Wt: 423.6 g/mol
InChI Key: XYSUPHJPPSBDBK-UHFFFAOYSA-N
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Description

1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and sulfonyl and methoxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or sulfonyl groups, using reagents such as alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Solvents: Methanol, dichloromethane, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution could introduce new functional groups at the methoxymethyl or sulfonyl positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its functional group diversity.

Mechanism of Action

The mechanism of action of 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathway Modulation: It could influence cellular pathways by interacting with key signaling molecules, altering processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine stands out due to its combination of an imidazole ring with cyclohexylmethyl and cyclopropylmethylsulfonyl groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O3S/c1-28-16-20-8-5-11-24(13-20)15-21-12-23-22(29(26,27)17-19-9-10-19)25(21)14-18-6-3-2-4-7-18/h12,18-20H,2-11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSUPHJPPSBDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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